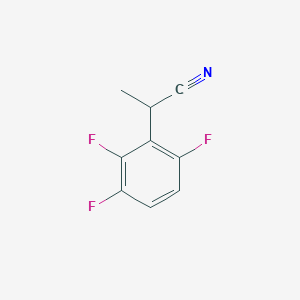
2-(2,3,6-Trifluorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,6-Trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluorophenyl group attached to a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile typically involves the reaction of 2,3,6-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(2,3,6-Trifluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3,6-Trifluorophenyl)propanoic acid.
Reduction: Formation of 2-(2,3,6-Trifluorophenyl)propanamine.
Substitution: Formation of various substituted trifluorophenyl derivatives.
科学研究应用
2-(2,3,6-Trifluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2,3,6-Trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
Similar Compounds
- 2-(2,3,5-Trifluorophenyl)propanenitrile
- 2-(2,4,6-Trifluorophenyl)propanenitrile
- 2-(2,3,4-Trifluorophenyl)propanenitrile
Uniqueness
2-(2,3,6-Trifluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to other trifluorophenyl derivatives.
属性
分子式 |
C9H6F3N |
|---|---|
分子量 |
185.15 g/mol |
IUPAC 名称 |
2-(2,3,6-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H6F3N/c1-5(4-13)8-6(10)2-3-7(11)9(8)12/h2-3,5H,1H3 |
InChI 键 |
QAJWRYLQFISEKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=C(C=CC(=C1F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















